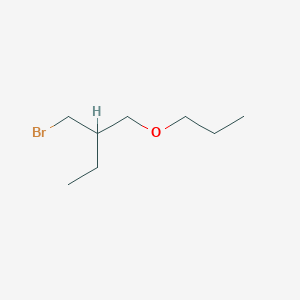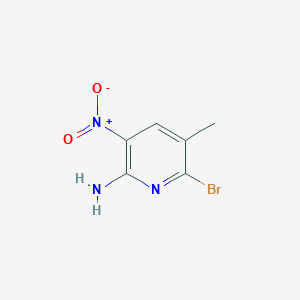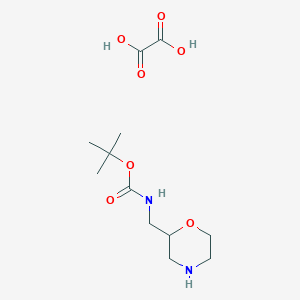
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the 1-position, a pyridin-4-yl group at the 3-position, and an aldehyde group at the 2-position
Méthodes De Préparation
The synthesis of 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Pyridin-4-yl Group: The pyridin-4-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridine boronic acid derivative and a halogenated pyrrole intermediate.
Formylation: The aldehyde group can be introduced via a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent like DMF and POCl3.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles like halogens or nitro groups are introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyrrole derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers, which are essential components in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: The compound is investigated for its biological activity, including its potential as an antimicrobial or anticancer agent, due to its ability to modulate cellular pathways and inhibit specific enzymes.
Mécanisme D'action
The mechanism by which 1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The pyrrole and pyridine rings facilitate binding to these targets through π-π stacking, hydrogen bonding, and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-3-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: This compound has the pyridinyl group at the 2-position instead of the 4-position, which may affect its binding affinity and selectivity for biological targets.
1-Methyl-3-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: The pyridinyl group at the 3-position can lead to different electronic and steric properties, influencing its reactivity and biological activity.
1-Methyl-3-(quinolin-4-yl)-1H-pyrrole-2-carbaldehyde: The quinoline ring system introduces additional aromaticity and potential for π-π interactions, which can enhance its application in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-methyl-3-pyridin-4-ylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-13-7-4-10(11(13)8-14)9-2-5-12-6-3-9/h2-8H,1H3 |
Clé InChI |
DPJCEMCIXJWKDM-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC(=C1C=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)






amine](/img/structure/B13151624.png)

